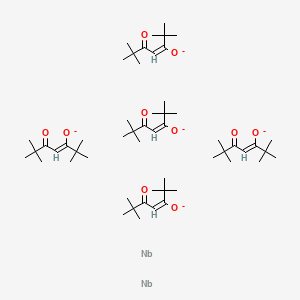
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) is a coordination compound that belongs to the class of metal β-diketonates. These compounds are known for their volatility due to their specific chelate structure, which allows them to transition into the gas phase without decomposition at relatively low temperatures. This property makes them valuable precursors in various chemical vapor deposition processes.
Vorbereitungsmethoden
The synthesis of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) typically involves the reaction of niobium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The product is then purified either by recrystallization from toluene or by sublimation .
Analyse Chemischer Reaktionen
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium compounds.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) has several scientific research applications:
Chemistry: It is used as a precursor in metal-organic chemical vapor deposition (MOCVD) to produce niobium-containing thin films and coatings.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, including catalysts and electronic components.
Wirkmechanismus
The mechanism by which TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) exerts its effects involves the coordination of the niobium center with the β-diketonate ligands. This coordination stabilizes the niobium in a specific oxidation state and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) can be compared with other metal β-diketonates, such as:
TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)CERIUM(IV): Similar in structure and volatility, but used primarily for cerium oxide-based materials.
ZIRCONIUM TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATE): Used for zirconia thin films and coatings, with different thermal and chemical properties.
The uniqueness of TETRAKIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NIOBIUM(IV) lies in its specific coordination chemistry and the resulting properties that make it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C55H95Nb2O10-5 |
|---|---|
Molekulargewicht |
1102.1 g/mol |
IUPAC-Name |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/5C11H20O2.2Nb/c5*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h5*7,12H,1-6H3;;/p-5/b3*8-7+;2*8-7-;; |
InChI-Schlüssel |
QEXVFYMYDHWSFH-OQTKFSAOSA-I |
Isomerische SMILES |
CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C\C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nb].[Nb] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)
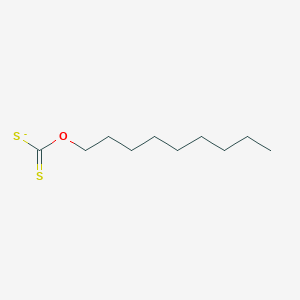
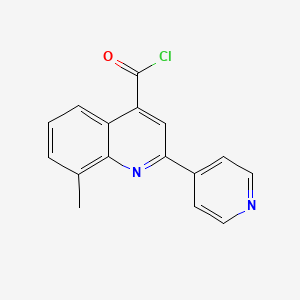
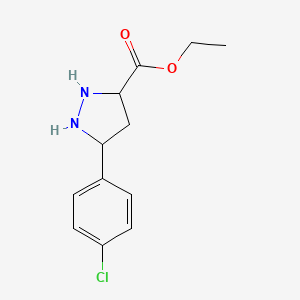
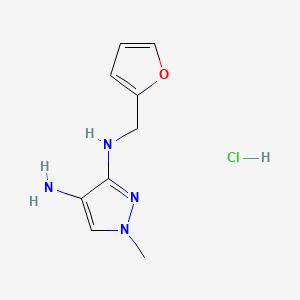
![[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)

![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
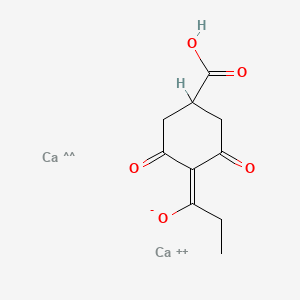
![(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15133545.png)
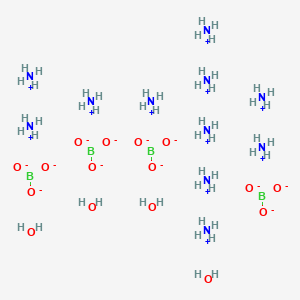
![Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B15133560.png)


